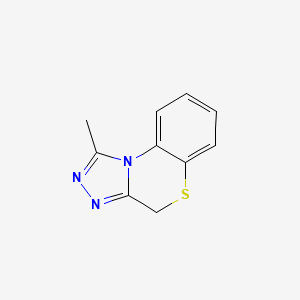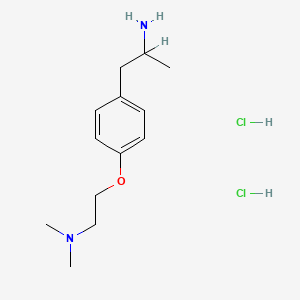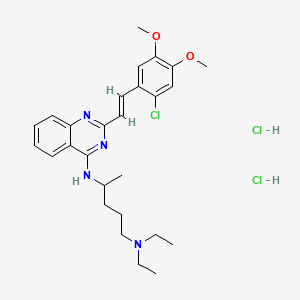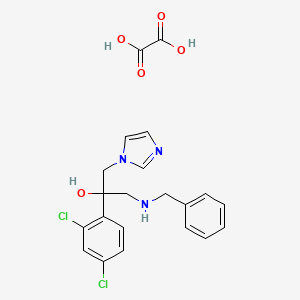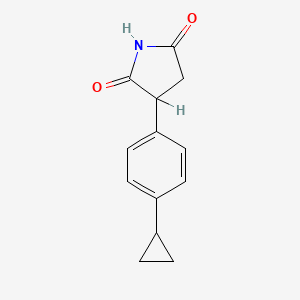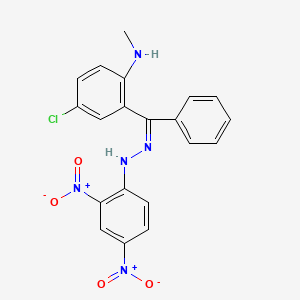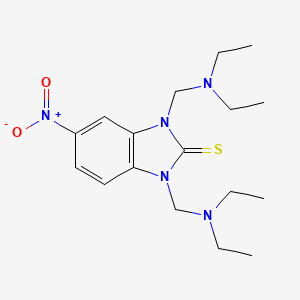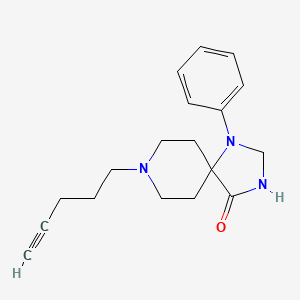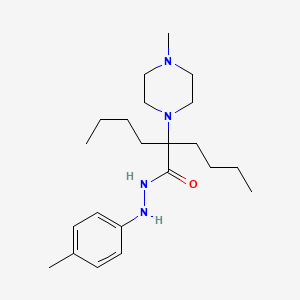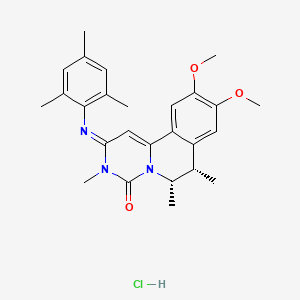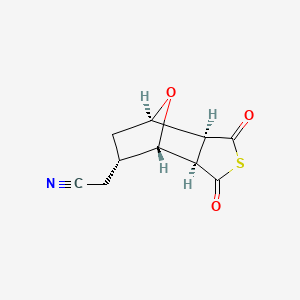
5-endo-(Cyanomethyl)endothall thioanhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-endo-(Cyanomethyl)endothall thioanhydride is a derivative of endothall, a well-known herbicide. This compound is characterized by the presence of a cyanomethyl group at the 5-endo position and a thioanhydride functional group. It is known for its high toxicity and specific binding properties, making it a subject of interest in various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-endo-(Cyanomethyl)endothall thioanhydride typically involves the modification of endothall or its derivativesThe thioanhydride group is then formed by reacting the intermediate compound with sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and purity of the compound .
化学反应分析
Types of Reactions
5-endo-(Cyanomethyl)endothall thioanhydride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioanhydride group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding dicarboxylic acid.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dicarboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-endo-(Cyanomethyl)endothall thioanhydride has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of thioanhydrides and their derivatives.
Biology: The compound’s high toxicity and specific binding properties make it useful in studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: Its derivatives are explored for use in herbicides and other agricultural chemicals.
作用机制
The mechanism of action of 5-endo-(Cyanomethyl)endothall thioanhydride involves its interaction with specific molecular targets, such as enzymes or proteins. The compound binds to these targets with high affinity, leading to inhibition of their activity. This binding is often mediated by the thioanhydride group, which forms covalent bonds with nucleophilic residues in the target molecule .
相似化合物的比较
Similar Compounds
Endothall: The parent compound, known for its herbicidal properties.
2-Methylendothall thioanhydride: A derivative with a methyl group at the 2-position.
5,6-Dehydroendothall thioanhydride: A derivative with a double bond between the 5 and 6 positions.
Uniqueness
5-endo-(Cyanomethyl)endothall thioanhydride is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
127311-94-8 |
|---|---|
分子式 |
C10H9NO3S |
分子量 |
223.25 g/mol |
IUPAC 名称 |
2-[(1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decan-8-yl]acetonitrile |
InChI |
InChI=1S/C10H9NO3S/c11-2-1-4-3-5-6-7(8(4)14-5)10(13)15-9(6)12/h4-8H,1,3H2/t4-,5-,6-,7-,8+/m1/s1 |
InChI 键 |
HXEYQZSAFYJJTA-PVFLNQBWSA-N |
手性 SMILES |
C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)SC3=O)CC#N |
规范 SMILES |
C1C(C2C3C(C1O2)C(=O)SC3=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



